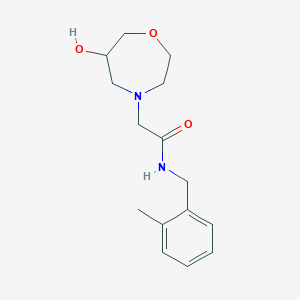![molecular formula C14H15N3O2S2 B5545179 S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)
S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar structures typically involves multicomponent reactions (MCR), facilitating the simultaneous formation of multiple bonds and functional groups. For example, the synthesis of S-alkyl/aryl benzothiazole-2-carbothioate derivatives employs thiols, oxalyl chloride, and 2-aminothiophenols, with catalysts such as n-tetrabutylammonium iodide (TBAI) in acetonitrile, leading to the formation of benzothiazoles and thioesters in good yields under optimized conditions (Dar et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods. For instance, compounds have been characterized using IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction. Computational methods like Density Functional Theory (DFT) are used to predict geometric parameters, vibrational frequencies, and molecular orbitals, providing insights into the structure and stability of the synthesized compounds (İ. Koca et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial and Antileishmanial Activity : Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogens, including the protozoan parasite Leishmania donovani, which causes visceral leishmaniasis (VL). These compounds displayed significant antileishmanial activities without toxicity toward macrophage RAW 264.7 cells, indicating their potential as nontoxic and effective antileishmanial leads (Dar et al., 2016).
Antimicrobial Agents : Another study focused on the synthesis of quinazoline derivatives incorporating the thiadiazole moiety. These compounds were screened for their antibacterial and antifungal activities against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The study highlighted the potential of these compounds as antimicrobial agents, suggesting the broad applicability of thiadiazole derivatives in combating infections (Desai et al., 2007).
Material Science : In material science, thiadiazole derivatives have been studied for their application in optical storage. For instance, a study on azo polymers incorporating thiadiazole units demonstrated their potential in reversible optical storage, owing to the cooperative motion of polar side groups in amorphous polymers. This research opens avenues for using thiadiazole derivatives in advanced materials with applications in data storage and optical devices (Meng et al., 1996).
Corrosion Inhibition : The application of thiadiazole derivatives in corrosion inhibition has been explored, demonstrating their effectiveness in protecting carbon steel against corrosion in acidic environments. This property is particularly valuable in industries where metal preservation is critical, highlighting the compound's potential in materials protection and maintenance (Hu et al., 2016).
Propiedades
IUPAC Name |
S-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl] benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-2-6-12-16-17-14(21-12)15-11(18)9-20-13(19)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYVWUSBJEVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)
![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)